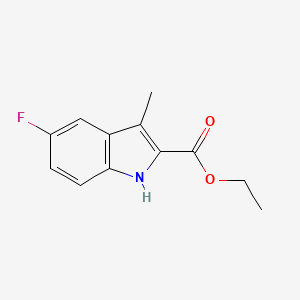
ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
概要
説明
Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H12FNO2 and its molecular weight is 221.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Properties
Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate and its derivatives exhibit significant antiviral activity. For instance, some derivatives have demonstrated potent activity against various viruses such as the BVDV, HCV, and A/Aichi/2/69(H3N2) influenza viruses. In vitro studies have shown that certain compounds effectively suppress virus replication in cell cultures at micromolar concentrations. Additionally, these compounds have demonstrated greater efficacy than reference drugs in animal models of influenza-induced pneumonia (Ivashchenko et al., 2015).
Synthesis and Derivatives
The synthesis of new substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives, including those related to arbidol analogs, has been explored. These compounds were evaluated for their antiviral activity against various viruses, including influenza A and hepatitis C virus, though not all showed significant activity. Notably, specific derivatives displayed micromolar activities against human hepatoma cell lines infected with HCV (Ivashchenko et al., 2014).
Anti-Hepatitis B Virus Activities
Ethyl 5-hydroxyindole-3-carboxylates, a series of which were synthesized and structurally confirmed, showed significant anti-HBV activities. Among these compounds, certain derivatives exhibited more potent activity than lamivudine, a positive control, highlighting their potential in treating hepatitis B (Zhao et al., 2006).
Preclinical Study for Influenza Treatment
Preclinical testing of a derivative, ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate, indicated promising pharmacological properties as an anti-influenza drug. This compound showed high efficacy in preventing and treating influenza in mice, and the therapeutic doses did not cause acute toxicity, suggesting its potential for further clinical investigation (Ivashchenko et al., 2014).
Allosteric Modulation of Cannabinoid CB1 Receptor
Investigations into the pharmacology of novel compounds, including those based on ethyl 5-fluoro-1H-indole-2-carboxylate, at the cannabinoid CB1 receptor have been conducted. These studies suggest the existence of an allosteric binding site on the CB1 receptor that can be recognized by synthetic small molecule ligands, offering insights into new therapeutic avenues (Price et al., 2005).
Inhibition of Human 5-Lipoxygenase
Ethyl 5-hydroxyindole-3-carboxylate derivatives have been designed and synthesized for efficiently inhibiting human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. These compounds have shown potent activity in cell-free assays and suppressed leukotriene product synthesis in polymorphonuclear leukocytes, indicating their potential in treating inflammatory and allergic diseases (Peduto et al., 2014).
Imaging Cancer Tyrosine Kinase
The synthesis of a potential positron emission tomography tracer for imaging cancer tyrosine kinase has involved the use of this compound derivatives. This research contributes to the development of diagnostic tools for cancer (Wang et al., 2005).
作用機序
Target of Action
Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate, like many indole derivatives, is believed to interact with multiple receptors in the body .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that lead to their biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
将来の方向性
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community due to the importance of this significant ring system .
特性
IUPAC Name |
ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-3-16-12(15)11-7(2)9-6-8(13)4-5-10(9)14-11/h4-6,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUPNBFUMHAPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359005 | |
| Record name | ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16382-19-7 | |
| Record name | 1H-Indole-2-carboxylic acid, 5-fluoro-3-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16382-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
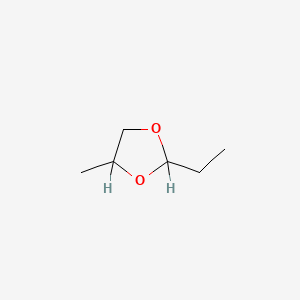

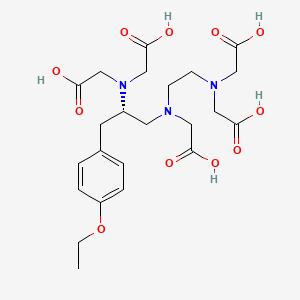
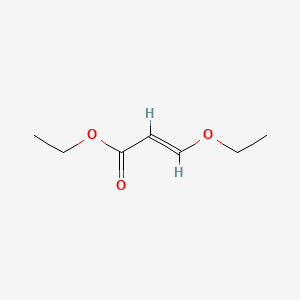

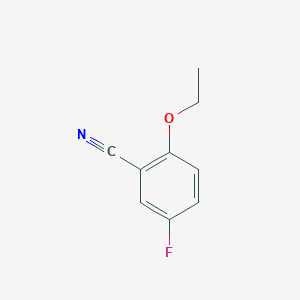
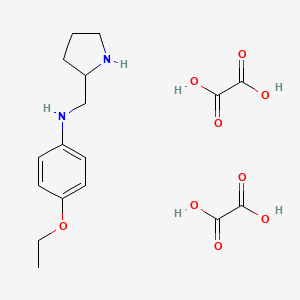
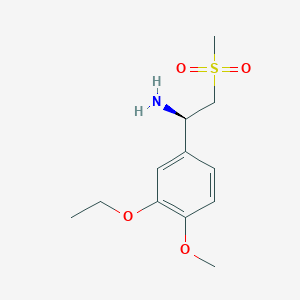
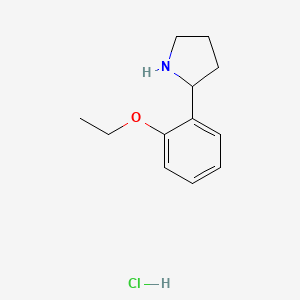


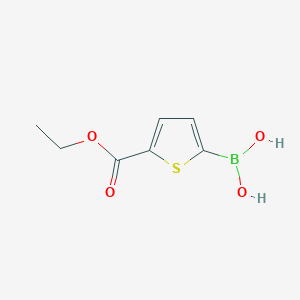
![Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride](/img/structure/B3021187.png)

